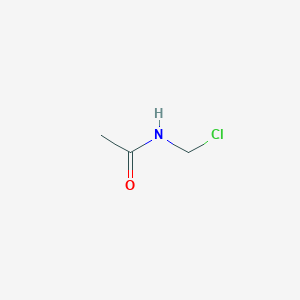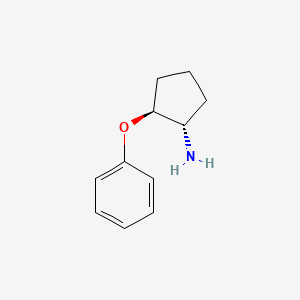
N-(chloromethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(chloromethyl)acetamide: is an organic compound with the molecular formula C3H6ClNO It is a derivative of acetamide where one of the hydrogen atoms on the nitrogen is replaced by a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(chloromethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of acetamide with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions, where formaldehyde acts as a source of the chloromethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of chloromethylation agents such as chloromethyl methyl ether in the presence of a catalyst can be employed to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(chloromethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium ethoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include this compound oxides.
Reduction: Products include N-methylacetamide.
Applications De Recherche Scientifique
Chemistry: N-(chloromethyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other functionalized molecules.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential pharmacological activities. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of N-(chloromethyl)acetamide involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex structures.
Comparaison Avec Des Composés Similaires
N-(2-chloroethyl)acetamide: Similar in structure but with an ethyl group instead of a methyl group.
N-(chloromethyl)benzamide: Similar in structure but with a benzene ring instead of a methyl group.
N-(chloromethyl)formamide: Similar in structure but with a formyl group instead of an acetyl group.
Uniqueness: N-(chloromethyl)acetamide is unique due to its specific reactivity profile. The presence of the chloromethyl group provides a versatile site for nucleophilic substitution, making it a valuable intermediate in organic synthesis. Its applications in various fields, including pharmaceuticals and agrochemicals, highlight its importance.
Propriétés
Formule moléculaire |
C3H6ClNO |
|---|---|
Poids moléculaire |
107.54 g/mol |
Nom IUPAC |
N-(chloromethyl)acetamide |
InChI |
InChI=1S/C3H6ClNO/c1-3(6)5-2-4/h2H2,1H3,(H,5,6) |
Clé InChI |
OOUSUFKQKJONBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12950841.png)
![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)




![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)


![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)
![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)

